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Compound of Interest

Compound Name: LAU-0901

Cat. No.: B14024805

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the recommended dosage and
experimental protocols for the use of LAU-0901, a novel Platelet-Activating Factor (PAF)
receptor antagonist, in preclinical in vivo models of ischemic stroke.

Introduction

LAU-0901 is a potent and selective antagonist of the Platelet-Activating Factor (PAF) receptor.
In the context of ischemic stroke, the overproduction of PAF contributes to a pro-inflammatory
cascade, exacerbating brain injury. By blocking the PAF receptor, LAU-0901 has demonstrated
significant neuroprotective effects in rodent models of focal cerebral ischemia, leading to
reduced infarct volumes, improved neurological outcomes, and long-term behavioral recovery.

[LI[21[3]14]

Quantitative Data Summary

The following tables summarize the recommended dosages and reported efficacy of LAU-0901
in rat and mouse models of stroke.

Table 1: Recommended Dosage of LAU-0901 in Rats
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Strain

Stroke
Model

Dosage

Administr
ation
Route

Vehicle

Timing of
Administr
ation

Key
Outcome
S

Sprague-
Dawley

2-hour
Middle
Cerebral
Artery
Occlusion
(MCAO0)

30, 60, 90

mg/kg

Intraperiton

eal (i.p.)

45%
Cyclodextr
an

2 hours
after onset
of MCAo

Dose-
dependent
reduction
in total
infarct
volume
(76%,
88%, and
90%
respectivel
y);
Improved
neurologic
al scores.

[1][]

Sprague-
Dawley

2-hour
MCAo0

60 mg/kg

i.p.

45%
Cyclodextr
an

2 hours
after onset
of MCAo

Enduring
neuroprote
ction with
improved
behavior
throughout
a 30-day
survival
period.[3]
[5]

Sprague-

Dawley

2-hour
MCAo

45, 60

mg/kg

i.p.

45%
Cyclodextr
an

3 hours
after stroke

onset

Significant
improveme
ntin
behavioral
function
and
reduction

in cerebral
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infarction

volume.[6]

Table 2: Recommended Dosage of LAU-0901 in Mice

Strain

Stroke
Model

Dosage

Administr
ation Vehicle
Route

Timing of
Administr
ation

Key
Outcome
S

C57BL/6

1-hour
MCAo

15, 30, 60
mg/kg

Not

specified

1 hour after
onset of
MCAo

30 and 60
mg/kg
doses
reduced
total
infarction
by 29%
and 66%
respectivel
i
Improved
local
cerebral

blood flow.

[1][2]

Experimental Protocols
Preparation of LAU-0901 Solution

» Vehicle Preparation: Prepare a 45% (w/v) solution of cyclodextran in sterile saline or water

for injection.

e LAU-0901 Dissolution: Dissolve LAU-0901 in the 45% cyclodextran vehicle to the desired
concentration (e.g., 30, 60, or 90 mg/mL for a 1 mL/kg injection volume). Ensure complete

dissolution.
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In Vivo Stroke Model: Middle Cerebral Artery Occlusion
(MCAO0)

A widely used model for inducing focal cerebral ischemia is the intraluminal suture method for
MCAoO.

Materials:

Anesthetized rodent (rat or mouse)

Poly-L-lysine-coated intraluminal nylon suture

Surgical instruments

Temperature monitoring and control system

Procedure:

Anesthetize the animal using an appropriate anesthetic (e.g., isoflurane).

o Make a midline neck incision and expose the common carotid artery (CCA), external carotid
artery (ECA), and internal carotid artery (ICA).

 Ligate the distal ECA and the CCA.

¢ Introduce the poly-L-lysine-coated suture through the ECA stump and advance it into the ICA
until it occludes the origin of the middle cerebral artery (MCA).

o For transient ischemia, the suture is left in place for a defined period (e.g., 1 or 2 hours) and
then withdrawn to allow for reperfusion. For permanent ischemia, the suture is left in place.

Close the incision and allow the animal to recover from anesthesia.

Administration of LAU-0901

o At the designated time point post-MCAo (e.g., 1, 2, or 3 hours), administer the prepared
LAU-0901 solution via intraperitoneal (i.p.) injection.
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e The vehicle control group should receive an equivalent volume of the 45% cyclodextran
solution.

Assessment of Outcomes

Neurological Scoring:

o Evaluate neurological deficits at various time points post-MCAo (e.g., 1, 2, 3, and 7 days)
using a standardized neurological scoring system. This can include assessments of motor
function, sensory function, and reflexes.

Infarct Volume Measurement:

» At the end of the experiment, euthanize the animal and perfuse the brain with saline followed
by a fixative (e.g., 4% paraformaldehyde).

» Remove the brain and section it coronally.

 Stain the brain slices with 2,3,5-triphenyltetrazolium chloride (TTC) or other suitable stains to
visualize the infarct area.

e Quantify the infarct volume using image analysis software.
Behavioral Tests:

o For long-term studies, a battery of behavioral tests can be employed to assess motor and
cognitive function, such as the rotarod test, cylinder test, or Morris water maze.

Visualizations
Experimental Workflow
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Caption: Experimental workflow for evaluating LAU-0901 in a stroke model.

Signaling Pathway of LAU-0901 in Ischemic Stroke
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Caption: LAU-0901 blocks the pro-inflammatory cascade in ischemic stroke.

Conclusion

LAU-0901 demonstrates robust neuroprotective effects in in vivo models of ischemic stroke.
The recommended dosages of 30-90 mg/kg in rats and 30-60 mg/kg in mice, administered
intraperitoneally within a few hours of stroke onset, have been shown to significantly reduce
brain damage and improve functional outcomes. These protocols and data provide a solid
foundation for further preclinical research and development of LAU-0901 as a potential
therapeutic for ischemic stroke.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. LAU-0901, a novel platelet-activating factor antagonist, is highly neuroprotective in
cerebral ischemia - PubMed [pubmed.ncbi.nim.nih.gov]

o 2. Superior Neuroprotective Efficacy of LAU-0901, a Novel Platelet-Activating Factor
Antagonist, in Experimental Stroke - PMC [pmc.ncbi.nlm.nih.gov]

o 3. LAU-0901, a novel platelet-activating factor receptor antagonist, confers enduring
neuroprotection in experimental focal cerebral ischemia in the rat - PMC
[pmc.ncbi.nlm.nih.gov]

e 4. LAU-0901, a novel platelet-activating factor receptor antagonist, confers enduring
neuroprotection in experimental focal cerebral ischemia in the rat - PubMed
[pubmed.ncbi.nim.nih.gov]

» 5. ahajournals.org [ahajournals.org]
e 6. ahajournals.org [ahajournals.org]

 To cite this document: BenchChem. [Application Notes and Protocols for LAU-0901 in In Vivo
Stroke Models]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b14024805#recommended-dosage-of-lau-0901-for-in-
vivo-stroke-models]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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